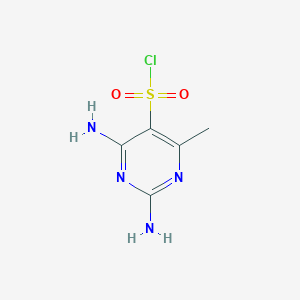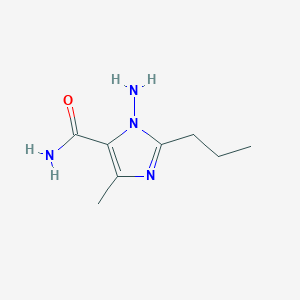![molecular formula C7H3N3S B12826620 Thiazolo[4,5-b]pyridine-6-carbonitrile](/img/structure/B12826620.png)
Thiazolo[4,5-b]pyridine-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolo[4,5-b]pyridine-6-carbonitrile is a heterocyclic compound that combines the structural motifs of thiazole and pyridine. This fusion results in a bicyclic system that is of significant interest in medicinal chemistry due to its potential pharmacological activities. The compound is known for its diverse biological properties, making it a valuable target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[4,5-b]pyridine-6-carbonitrile typically involves the annulation of a thiazole ring to a pyridine core. One common method starts with the reaction of 2-aminothiazole with a suitable pyridine derivative under specific conditions. For instance, the reaction can be carried out in the presence of a base such as triethylamine in an ethanol solvent . Another approach involves the use of hydrazonoyl halides as precursors, which react with pyridine derivatives to form the desired thiazolo[4,5-b]pyridine scaffold .
Industrial Production Methods: Industrial production of this compound may involve solid-phase synthesis techniques, which allow for the efficient and scalable production of the compound. This method involves the use of resin-bound intermediates that undergo sequential reactions to yield the final product .
Chemical Reactions Analysis
Types of Reactions: Thiazolo[4,5-b]pyridine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines .
Scientific Research Applications
Thiazolo[4,5-b]pyridine-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of thiazolo[4,5-b]pyridine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been found to inhibit enzymes such as poly (ADP-ribose) polymerase-1, which plays a role in DNA repair . Additionally, the compound can act as an antagonist to certain receptors, thereby modulating biological pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Thiazolo[5,4-b]pyridine: Another thiazole-pyridine fused compound with similar biological activities.
Pyrano[2,3-d]thiazole: A related compound with a pyran ring fused to a thiazole, known for its antimicrobial properties.
Uniqueness: Thiazolo[4,5-b]pyridine-6-carbonitrile is unique due to its specific fusion pattern and the presence of a nitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile scaffold for the development of new therapeutic agents with diverse pharmacological profiles .
Properties
IUPAC Name |
[1,3]thiazolo[4,5-b]pyridine-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3S/c8-2-5-1-6-7(9-3-5)10-4-11-6/h1,3-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVJPDRJBYQHCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1SC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid](/img/structure/B12826545.png)








![tert-Butyl (((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)carbamate](/img/structure/B12826608.png)


